

# Preclinical Profile of Mazdutide: A Technical Guide on its Impact on Energy Expenditure

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Mazdutide** (also known as IBI362 or LY3305677) is a novel, long-acting dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon receptors, currently under investigation for the treatment of obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the preclinical research on **Mazdutide**, with a specific focus on its mechanism of action and effects on energy expenditure. By activating both the GLP-1 and glucagon receptors, **Mazdutide** leverages a multi-faceted approach to weight reduction, impacting both energy intake and expenditure. This document summarizes key preclinical findings, details experimental methodologies, and visualizes the underlying signaling pathways to offer a thorough resource for researchers in the field of metabolic diseases.

#### Introduction

Obesity remains a global health crisis, driving the prevalence of numerous comorbidities, including type 2 diabetes, cardiovascular disease, and non-alcoholic steatohepatitis (NASH). The development of unimolecular poly-agonists that target multiple metabolic pathways represents a promising therapeutic strategy. **Mazdutide**, a synthetic peptide analogue of mammalian oxyntomodulin, is at the forefront of this new class of therapeutics. Its dual agonism of the GLP-1 and glucagon receptors is designed to harness the anorectic and insulinotropic effects of GLP-1 receptor activation alongside the energy expenditure-enhancing and lipolytic actions of glucagon receptor activation.[1][2][3][4][5] This synergistic mechanism is



anticipated to produce more significant and sustained weight loss than GLP-1 receptor monoagonists.[1] This guide delves into the preclinical evidence supporting **Mazdutide**'s effects on energy expenditure.

#### **Mechanism of Action: Dual Receptor Agonism**

**Mazdutide**'s therapeutic potential stems from its balanced activity at both the GLP-1 and glucagon receptors.

- GLP-1 Receptor (GLP-1R) Activation: Stimulation of GLP-1R is a well-established strategy
  for weight management. It enhances insulin secretion in a glucose-dependent manner,
  suppresses glucagon secretion, delays gastric emptying, and acts on the central nervous
  system to promote satiety and reduce food intake.[2][3][4]
- Glucagon Receptor (GCGR) Activation: Glucagon is traditionally known for its role in maintaining glucose homeostasis by stimulating hepatic glucose production. However, pharmacological activation of the glucagon receptor has been shown to increase energy expenditure, promote fatty acid oxidation, and induce lipolysis in preclinical models.[2][3][4]

By combining these two mechanisms, **Mazdutide** is designed to create a negative energy balance through both reduced caloric intake and increased energy expenditure.

#### Signaling Pathway of Mazdutide's Dual Agonism

Caption: Dual signaling pathways of Mazdutide.

## **Preclinical Evidence on Energy Expenditure**

Preclinical studies in diet-induced obese (DIO) mice have provided the primary evidence for **Mazdutide**'s impact on energy expenditure. A key study by Chen et al. (2021) demonstrated that chronic administration of **Mazdutide** increased energy expenditure in DIO mice, an effect not observed with the GLP-1 receptor mono-agonist semaglutide.[6]

#### **Quantitative Data from Preclinical Studies**

The following table summarizes the key quantitative findings from a preclinical study in DIO mice.



| Parameter                       | Vehicle  | Mazdutide<br>(LY3305677) - 30<br>nmol/kg | Semaglutide - 60<br>nmol/kg |
|---------------------------------|----------|------------------------------------------|-----------------------------|
| Body Weight Change<br>(18 days) | -        | ↓ 33%                                    | ↓ 12%                       |
| Fat Mass Change (18 days)       | -        | ↓ 70%                                    | Not Reported                |
| Food Intake Change<br>(18 days) | -        | ↓ 50%                                    | Not Reported                |
| Energy Expenditure              | Baseline | Increased                                | No Change                   |
| Serum Triglycerides             | Baseline | 1                                        | Not Reported                |
| Serum PCSK9                     | Baseline | ļ                                        | Not Reported                |
| Serum FGF21                     | Baseline | 1                                        | Not Reported                |

Data extracted from Chen et al., 2021.[6]

These findings suggest that the superior weight loss effect of **Mazdutide** compared to a GLP-1 receptor agonist is, at least in part, attributable to its ability to increase energy expenditure. The reduction in fat mass further supports the role of increased fatty acid oxidation and lipolysis.

#### **Experimental Protocols**

This section outlines the typical methodologies employed in preclinical studies evaluating the effects of GLP-1/glucagon dual agonists on energy expenditure.

#### **Animal Models**

 Diet-Induced Obese (DIO) Mice: C57BL/6J mice are commonly used. Obesity is induced by feeding a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks) until a significant increase in body weight and fat mass is achieved compared to control mice on a standard chow diet.

#### **Drug Administration**



- Route of Administration: Subcutaneous (s.c.) injection is the standard route for peptidebased therapeutics like Mazdutide.
- Dosing Regimen: In the chronic study by Chen et al. (2021), **Mazdutide** was administered at a dose of 15 nmol/kg for the assessment of energy expenditure.[6] For body composition and food intake studies, a dose of 30 nmol/kg was used.[6] The dosing frequency is typically once daily or as determined by the pharmacokinetic profile of the compound.

### Indirect Calorimetry for Energy Expenditure Measurement

Indirect calorimetry is the gold standard for assessing energy expenditure in preclinical models. It measures oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.

- System: A comprehensive laboratory animal monitoring system (e.g., CLAMS) is used.
- Acclimation: Animals are individually housed in metabolic cages and allowed to acclimate for a period (e.g., 24-48 hours) before data collection begins.
- Data Collection: VO2 and VCO2 are measured continuously over a set period (e.g., 24-72 hours) to assess energy expenditure during both light and dark cycles.
- Parameters Measured:
  - Oxygen Consumption (VO2): The rate at which oxygen is consumed by the animal.
  - Carbon Dioxide Production (VCO2): The rate at which carbon dioxide is produced.
  - Respiratory Exchange Ratio (RER): The ratio of VCO2 to VO2 (RER = VCO2 / VO2). An RER value of ~1.0 indicates carbohydrate oxidation, while a value of ~0.7 indicates fat oxidation.
  - Energy Expenditure (EE): Calculated using the Weir equation: EE (kcal/day) = [3.9 x VO2 (L/day)] + [1.1 x VCO2 (L/day)].



## Experimental Workflow for Assessing Mazdutide's Effect on Energy Expenditure



Click to download full resolution via product page

Caption: Preclinical workflow for energy expenditure analysis.



#### **Body Composition Analysis**

• Dual-Energy X-ray Absorptiometry (DEXA): This technique is used to measure fat mass, lean body mass, and bone mineral density at the beginning and end of the treatment period to assess changes in body composition.

#### Conclusion

The preclinical data available for **Mazdutide** strongly support its mechanism of action as a dual GLP-1 and glucagon receptor agonist that effectively reduces body weight through a combination of decreased food intake and increased energy expenditure. The key finding that **Mazdutide**, unlike a GLP-1 receptor mono-agonist, increases energy expenditure in DIO mice highlights the significant contribution of its glucagon receptor agonism to its overall efficacy.[6] Further detailed studies are warranted to fully elucidate the quantitative impact on energy expenditure and the underlying molecular mechanisms, such as the potential role of brown and beige adipose tissue activation. This technical guide provides a foundational understanding of the preclinical research on **Mazdutide**'s effects on energy expenditure for scientists and researchers dedicated to advancing the treatment of obesity and metabolic diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aijourn.com [aijourn.com]
- 2. Innovent Announces Publication of Mazdutide (IBI362) Phase 2 Full Results in Chinese Patients with Overweight or Obesity in Nature Communications BioSpace [biospace.com]
- 3. Innovent Presents the Results of the First Phase 3 Study of Mazdutide for Weight Management at the ADA's 84th Scientific Sessions [prnewswire.com]
- 4. Innovent Announces Phase 2 Clinical Study of Higher dose 9 mg Mazdutide (IBI362) in Chinese Adults with Obesity Achieved the 24-Week Primary Endpoint [prnewswire.com]
- 5. Innovent's First New Drug Application of Mazdutide for Chronic Weight Management has been Accepted by the NMPA of China BioSpace [biospace.com]







- 6. diabetesjournals.org [diabetesjournals.org]
- To cite this document: BenchChem. [Preclinical Profile of Mazdutide: A Technical Guide on its Impact on Energy Expenditure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15498200#preclinical-research-on-mazdutide-and-energy-expenditure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com